Methyl 2-amino-4-chloro-6-fluorobenzoate
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Overview
Description
Methyl 2-amino-4-chloro-6-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-4-chloro-6-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-amino-6-fluorobenzoate with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 2-amino-4-chloro-6-fluorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-amino-4-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other proteins, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-chloro-6-fluorobenzoate: Similar in structure but with the amino group at a different position.
Methyl 2-fluorobenzoate: Lacks the amino and chloro substituents, making it less reactive in certain chemical reactions.
Methyl 4-fluorobenzoate: Similar to methyl 2-fluorobenzoate but with the fluorine atom at a different position.
Uniqueness
Methyl 2-amino-4-chloro-6-fluorobenzoate is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
methyl 2-amino-4-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 |
InChI Key |
UNBZZTGQMQVJRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Cl)N |
Origin of Product |
United States |
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